molecular formula C21H17BrN2O3 B2567882 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole CAS No. 1423757-11-2

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2567882
CAS No.: 1423757-11-2
M. Wt: 425.282
InChI Key: HESHLERGDLIIJS-UHFFFAOYSA-N
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Description

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a furan ring, and a methoxybenzoyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the reaction of a hydrazine derivative with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring. For this compound, the hydrazine derivative could be 3-bromophenylhydrazine, and the 1,3-dicarbonyl compound could be a furan-2-yl-substituted diketone.

  • Acylation: : The resulting pyrazole intermediate is then subjected to acylation using 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 3-methoxybenzoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole has been investigated for its potential anti-inflammatory and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Studies have shown that pyrazole derivatives can exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and analgesic effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with microbial cell membranes, exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-bromophenyl)-3-(furan-2-yl)-1-(benzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but lacks the methoxy group.

    5-(3-chlorophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    5-(3-bromophenyl)-3-(thiophen-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the 3-methoxybenzoyl group and the combination of bromophenyl and furan rings make 5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.

Biological Activity

5-(3-bromophenyl)-3-(furan-2-yl)-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their therapeutic potential in treating various diseases, including inflammation, cancer, and microbial infections. This article aims to explore the biological activity of this specific compound through literature review and analysis of experimental data.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC16H15BrN2O3
Molecular Weight363.21 g/mol
SMILESCOC(=O)C1=NN(C=C1)C2=CC=CC=C2Br
InChIKeyXXXXXX

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing edema in animal models. A study demonstrated that a related pyrazole derivative exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have reported that certain pyrazole compounds exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of pyrazole derivatives is noteworthy. Compounds with similar structures have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. For example, derivatives have been identified that target specific pathways involved in tumor growth and metastasis .

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : Evaluate the anti-inflammatory effects of a pyrazole derivative.
    • Method : Carrageenan-induced edema model in mice.
    • Results : The compound significantly reduced paw swelling compared to the control group.
    • : Supports the potential use of pyrazole derivatives in treating inflammatory conditions .
  • Antimicrobial Screening :
    • Objective : Assess the antimicrobial activity of pyrazole derivatives against pathogenic bacteria.
    • Method : Disc diffusion method against Bacillus subtilis and Staphylococcus aureus.
    • Results : The compound exhibited inhibition zones comparable to standard antibiotics.
    • : Indicates potential for development as an antimicrobial agent .

Research Findings

Recent literature highlights various biological activities associated with pyrazole derivatives:

  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which may contribute to their therapeutic effects in chronic diseases .
  • Enzyme Inhibition : Pyrazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, suggesting benefits in neurodegenerative diseases .

Properties

IUPAC Name

[3-(3-bromophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-26-17-8-3-6-15(12-17)21(25)24-19(14-5-2-7-16(22)11-14)13-18(23-24)20-9-4-10-27-20/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESHLERGDLIIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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